N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide
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Overview
Description
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide is a synthetic compound that belongs to the class of triazolo-pyrazine derivatives.
Mechanism of Action
Target of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been reported to exhibit antibacterial activities against both gram-positive and gram-negative bacteria .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit bacterial growth . The compound likely interacts with its targets, leading to changes that inhibit the growth or function of the bacteria.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, as evidenced by its antibacterial activity . This suggests that the compound could potentially be used as an antibacterial agent, although further studies would be needed to confirm this.
Biochemical Analysis
Biochemical Properties
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are critical in cell signaling pathways related to cancer progression . The interaction with these kinases involves binding to their active sites, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to inhibit the proliferation of various cancer cell lines, including A549, MCF-7, and Hela cells . This compound induces cell cycle arrest in the G0/G1 phase and promotes apoptosis in these cells. Additionally, it affects gene expression by downregulating the expression of c-Met and VEGFR-2, which are essential for cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are crucial for cell proliferation and survival. Furthermore, this compound induces apoptosis by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some toxic effects have been observed, including weight loss and mild hepatotoxicity. These findings suggest a narrow therapeutic window for this compound, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites are then excreted via the renal and biliary routes. The compound’s metabolism involves oxidation and conjugation reactions, which enhance its solubility and facilitate its excretion from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, which influence its localization and accumulation in specific tissues. The compound tends to accumulate in tumor tissues, which may enhance its therapeutic efficacy against cancer.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It is directed to these compartments by specific targeting signals and post-translational modifications. In the nucleus, the compound interacts with DNA and various nuclear proteins, influencing gene expression and cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide typically involves multiple steps, starting from readily available starting materialsKey steps may involve cyclization reactions, nucleophilic substitutions, and amide bond formations .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the triazolo-pyrazine core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific transformation desired .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially different biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolo-pyrazine derivatives, such as:
- [1,2,4]triazolo[4,3-a]pyrazine derivatives with different substituents
- Pyrrolopyrazine derivatives
- Compounds bearing 4-oxo-pyridazinone moieties
Uniqueness
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
3,4-diethoxy-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-3-28-16-6-5-14(11-17(16)29-4-2)20(27)23-15-7-9-25(12-15)18-19-24-22-13-26(19)10-8-21-18/h5-6,8,10-11,13,15H,3-4,7,9,12H2,1-2H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYXKHSZWGSBDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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